Product packaging for 3'-Deoxy-3'-fluoro-4'-methoxythymidine(Cat. No.:CAS No. 139418-98-7)

3'-Deoxy-3'-fluoro-4'-methoxythymidine

Cat. No.: B15193831
CAS No.: 139418-98-7
M. Wt: 274.25 g/mol
InChI Key: PKNGRZBEFFETFH-VAOFZXAKSA-N
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Description

Foundational Principles of Nucleoside Analog Design for Biological Interventions

The design of nucleoside analogs for biological intervention is predicated on their structural similarity to endogenous nucleosides. mdpi.com This mimicry allows them to be recognized and processed by cellular or viral enzymes involved in nucleic acid synthesis and other metabolic pathways. nih.gov Once inside a cell, these analogs typically undergo enzymatic phosphorylation to their active triphosphate forms. nih.gov These activated analogs can then exert their effects through several primary mechanisms.

One of the most common mechanisms is the inhibition of DNA or RNA polymerases. biosynth.com The analog triphosphate can act as a competitive inhibitor, binding to the active site of the polymerase and preventing the incorporation of the natural nucleotide. Alternatively, if the analog is incorporated into a growing DNA or RNA strand, it can act as a chain terminator. This often occurs if the modification, such as the removal of the 3'-hydroxyl group, prevents the formation of the next phosphodiester bond required for chain elongation. nih.gov

Another key principle involves the disruption of essential enzymatic pathways. By acting as antimetabolites, nucleoside analogs can inhibit enzymes crucial for the synthesis of natural nucleosides, thereby depleting the pool of building blocks necessary for DNA and RNA replication. researchgate.net The effectiveness of a nucleoside analog is therefore dependent on a delicate balance: it must be sufficiently similar to the natural substrate to be recognized by target enzymes but different enough to disrupt their normal function. nih.gov

Key Mechanisms of Action for Nucleoside Analogs

Mechanism Description Example Target Enzymes
Competitive Inhibition The analog triphosphate competes with the natural nucleotide for the active site of a polymerase, blocking nucleic acid synthesis. DNA Polymerase, Reverse Transcriptase
Chain Termination After incorporation into a growing DNA or RNA strand, the analog prevents further elongation. RNA-dependent RNA Polymerase

| Enzyme Inhibition | The analog or its metabolites inhibit other key enzymes in the nucleoside synthesis pathway. | Thymidine (B127349) Kinase, Ribonucleotide Reductase |

Evolution of Modified Nucleosides in Chemical Biology and Medicinal Chemistry

The field of modified nucleosides has evolved significantly since the mid-20th century, transitioning from serendipitous discoveries to rational, structure-based drug design. pageplace.de Early efforts led to the development of foundational anticancer drugs like cytarabine (B982) and 5-fluorouracil (B62378), which demonstrated the therapeutic potential of interfering with DNA synthesis in rapidly dividing cancer cells. biosynth.com These initial successes spurred further research into modifying both the sugar and base components of nucleosides. bldpharm.com

In the realm of antiviral therapy, the development of acyclovir (B1169) marked a paradigm shift. Its unique acyclic sugar moiety allowed for selective activation by a viral-specific thymidine kinase, leading to high potency against herpes simplex virus with minimal toxicity to host cells. This highlighted the importance of targeting viral-specific enzymes. Subsequent research has yielded a wide array of antiviral nucleoside analogs that are mainstays in the treatment of HIV, hepatitis B and C, and cytomegalovirus. researchgate.net

The evolution of synthetic chemistry has been a critical driver of progress, enabling the creation of increasingly complex and specific analogs. pageplace.de Modifications now include changes to the sugar ring's size and conformation, the introduction of various substituents, and the creation of carbocyclic and acyclic scaffolds. nih.gov These advancements have not only expanded the therapeutic arsenal (B13267) but have also provided invaluable chemical tools for probing the function of enzymes and nucleic acids, deepening our understanding of fundamental biological processes. mdpi.com

Strategic Incorporation of Halogen and Alkoxy Substituents in Nucleoside Frameworks

The strategic placement of specific chemical groups, such as halogens and alkoxy moieties, is a key strategy in modern nucleoside analog design to fine-tune their physicochemical and biological properties.

Halogenation , particularly fluorination, has proven to be exceptionally valuable. The introduction of a fluorine atom can significantly alter a molecule's properties. Due to its high electronegativity and small size, fluorine can modulate the electronic properties of the nucleoside, influence the conformation (pucker) of the sugar ring, and increase metabolic stability by blocking sites of enzymatic degradation. st-andrews.ac.uk A prominent example is 3'-Deoxy-3'-fluorothymidine (B1224464) (FLT), a thymidine analog where the 3'-hydroxyl group is replaced by a fluorine atom. nih.gov This modification allows FLT to be phosphorylated by thymidine kinase-1 (TK-1), an enzyme upregulated in proliferating cells, but prevents its incorporation into DNA, causing it to be trapped inside the cell. nih.gov Radiolabeled with fluorine-18 (B77423), [¹⁸F]FLT has become an important positron emission tomography (PET) imaging agent for visualizing and quantifying cellular proliferation in oncology. researchgate.netscienceopen.com

Alkoxy groups , such as the methoxy (B1213986) group (-OCH₃), can also be incorporated to modify a nucleoside's characteristics. The addition of an alkoxy group can increase the lipophilicity of the compound, potentially enhancing its ability to cross cell membranes. It can also introduce steric bulk and alter hydrogen bonding patterns, which may influence the analog's interaction with enzyme active sites. mdpi.com While specific research on 3'-Deoxy-3'-fluoro-4'-methoxythymidine is not widely documented, the strategic placement of a methoxy group at the 4' position of the sugar ring would be intended to probe or alter the conformational preferences of the ribose ring and its interactions with target enzymes, potentially leading to novel biological activities.

The combination of different substituents, such as both a fluorine atom and a methoxy group, represents a common strategy to create novel analogs with unique and potentially superior therapeutic or diagnostic properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H15FN2O5 B15193831 3'-Deoxy-3'-fluoro-4'-methoxythymidine CAS No. 139418-98-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

139418-98-7

Molecular Formula

C11H15FN2O5

Molecular Weight

274.25 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)-5-methoxyoxolan-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C11H15FN2O5/c1-6-4-14(10(17)13-9(6)16)8-3-7(12)11(5-15,18-2)19-8/h4,7-8,15H,3,5H2,1-2H3,(H,13,16,17)/t7-,8+,11+/m0/s1

InChI Key

PKNGRZBEFFETFH-VAOFZXAKSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@](O2)(CO)OC)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)(CO)OC)F

Origin of Product

United States

Synthetic Methodologies and Chemical Biology of 3 Deoxy 3 Fluoro 4 Methoxythymidine

Stereoselective Synthesis of the Deoxyfluoro-Methoxyribose Moiety

The synthesis of the core 3'-deoxy-3'-fluoro-4'-methoxyribose scaffold is a critical challenge that requires precise stereochemical control at multiple chiral centers. The methodologies employed are designed to introduce the fluorine and methoxy (B1213986) groups with high selectivity, laying the groundwork for the subsequent coupling with the thymine (B56734) base.

The choice of starting material is pivotal for the successful synthesis of the modified ribose moiety. A common strategy involves the use of readily available carbohydrate precursors that allow for sequential or concerted introduction of the desired functionalities. For instance, syntheses can commence from protected 2'-deoxynucleosides or sugar rings that offer suitable handles for chemical manipulation.

One plausible precursor is a protected 2'-deoxyribose derivative. The synthesis of related 4'-substituted nucleosides has been achieved starting from 3'-silyl-protected 2'-deoxynucleosides, which are converted in a two-step process to 4',5'-enol acetates. researchgate.net These intermediates are then amenable to further modification at the 4'-position. Another approach could start with a commercially available precursor like 2'-deoxy-2'-α-fluorocytidine, which already contains one of the required modifications. nih.gov

The introduction of the 3'-fluoro group often relies on nucleophilic fluorination reactions. Reagents such as diethylaminosulfur trifluoride (DAST) are employed to replace a hydroxyl group with fluorine, typically with inversion of configuration. nih.gov The stereochemical outcome of this reaction is highly dependent on the substrate and the neighboring groups.

Optimizing reaction pathways is crucial for maximizing yield and stereoselectivity. This involves a systematic investigation of various parameters, including reagents, solvents, temperature, and reaction time. For the synthesis of fluorinated nucleosides, the efficiency of the fluorination step is a key focus. In the context of radiosynthesis for similar molecules like 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a systematic optimization of reagent concentration, precursor-to-base ratio, temperature, and choice of phase transfer catalyst has been shown to be critical. nih.gov For instance, the fluorination reaction kinetics can be significantly improved by increasing reagent concentration and reaction temperature. nih.gov

The following table outlines parameters that are typically optimized in the synthesis of fluorinated nucleosides, based on findings from related compounds.

ParameterVariableObservation
Reagent Concentration Increased concentration of fluorinating agentCan improve reaction kinetics and yield. nih.gov
Reaction Temperature Elevated temperatures (e.g., 120 °C)Can accelerate the fluorination reaction. nih.gov
Reaction Time Shortened reaction times (e.g., 3-5 minutes)Optimization is needed to balance yield and prevent degradation. nih.gov
Phase Transfer Catalyst Type and molar ratio (e.g., TBAHCO3)Crucial for achieving high fluorination efficiency. nih.gov

Several methods exist for the introduction of a methoxy group at the 4'-position of a sugar ring. One established method involves the epoxidation of 4'-unsaturated nucleosides, followed by the in-situ opening of the epoxide ring with methanol. researchgate.net This approach can be stereoselective, with the stereochemistry of the product being influenced by the steric hindrance of the substrate. researchgate.net

Glycosylation Strategies for Thymine Base Coupling

Once the 3'-deoxy-3'-fluoro-4'-methoxyribose moiety is synthesized, the next critical step is the coupling of this modified sugar with the thymine base. This glycosylation reaction forms the N-glycosidic bond that defines the final nucleoside structure.

A common approach involves the Vorbrüggen glycosylation, where a silylated heterocyclic base (in this case, persilylated thymine) is reacted with an activated sugar derivative. The sugar is typically protected with leaving groups at the anomeric center, such as an acetate (B1210297) or halide. The reaction is catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf). The stereoselectivity of this reaction is often directed by the substituent at the 2'-position of the sugar, favoring the formation of the desired β-anomer. The synthesis of various 4'-substituted nucleosides has been successfully achieved by the glycosylation of 4'-substituted sugars with nucleobases. researchgate.net

Derivatization for Isotopic Labeling in Research Applications

Isotopic labeling of 3'-Deoxy-3'-fluoro-4'-methoxythymidine is essential for its use as a probe in various research applications, particularly in molecular imaging.

The synthesis of PET radiotracers involves the incorporation of a positron-emitting radionuclide, such as fluorine-18 (B77423) (¹⁸F), into the molecule. The radiosynthesis of 3'-deoxy-3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a close analog of the target compound, provides a well-established template for this process. nih.gov

The radiosynthesis typically starts with a precursor molecule that is designed for efficient and rapid radiolabeling. For [¹⁸F]FLT, a common precursor is 3-N-Boc-1-[5-O-(4,4'-dimethoxytrityl)-3-O-nosyl-2-deoxy-β-D-lyxofuranosyl] thymine. nih.gov The nosyl group at the 3'-position serves as a good leaving group for the nucleophilic substitution reaction with [¹⁸F]fluoride. The reaction is performed in the presence of a phase transfer catalyst, such as a tetralkylammonium bicarbonate, to enhance the reactivity of the fluoride (B91410) ion. nih.gov

The general steps for the radiosynthesis are as follows:

[¹⁸F]Fluoride Activation: The aqueous [¹⁸F]fluoride is treated with a phase transfer catalyst and the water is removed azeotropically.

Nucleophilic Fluorination: The activated [¹⁸F]fluoride is reacted with the precursor molecule in an organic solvent at an elevated temperature.

Deprotection: The protecting groups (e.g., Boc and dimethoxytrityl) are removed, typically under acidic conditions.

Purification: The final radiolabeled product is purified, often using solid-phase extraction (SPE) cartridges. nih.gov

The entire process is usually automated in a synthesis module to handle the radioactivity safely and ensure reproducibility. The decay-corrected radiochemical yield for such syntheses can be high, often exceeding 60%. nih.gov

The following table summarizes the key aspects of a typical radiosynthesis for a PET analog based on the [¹⁸F]FLT methodology.

StepDetails
Precursor A thymidine (B127349) derivative with a suitable leaving group (e.g., nosylate) at the 3'-position and protecting groups on the thymine and 5'-hydroxyl.
Radionuclide [¹⁸F]Fluoride
Key Reaction Nucleophilic substitution
Catalyst Phase transfer catalyst (e.g., Tetrabutylammonium bicarbonate)
Deprotection Acidic hydrolysis (e.g., HCl)
Purification Solid-Phase Extraction (SPE)

Incorporation of Other Isotopic Tags for Mechanistic Studies

While the use of fluorine-18 ([¹⁸F]) is well-documented for imaging applications of nucleoside analogs, the incorporation of other isotopic tags, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), is a critical strategy for elucidating the detailed chemical biology and mechanisms of action of compounds like this compound. Although specific mechanistic studies employing these isotopes on this particular molecule are not extensively reported in publicly available literature, the principles and applications are well-established for analogous nucleosides. clearsynth.comsilantes.comnih.gov These stable isotopes serve as powerful probes for tracing metabolic pathways, quantifying metabolic flux, and understanding enzyme-substrate interactions at an atomic level. silantes.comnih.gov

Deuterium (²H) Labeling for Metabolic Stability and Pathway Elucidation

Deuterium labeling, the replacement of one or more hydrogen atoms with its heavier, stable isotope, is a key technique in mechanistic studies. clearsynth.com One of the primary applications is to investigate the kinetic isotope effect (KIE), where the heavier mass of deuterium can slow down the rate of reactions involving C-H bond cleavage. escholarship.org By strategically placing deuterium atoms at positions susceptible to metabolic modification, researchers can significantly enhance a drug's metabolic stability and prolong its pharmacokinetic profile. clearsynth.com

For this compound, deuterium could be incorporated at several key positions to probe its metabolism. For instance, labeling the 4'-methoxy group (as -OCD₃) would help in determining the rate and mechanism of O-demethylation, a common metabolic pathway. Similarly, labeling the methyl group on the thymine base (as -CD₃) could elucidate its role in enzymatic recognition and potential metabolic breakdown. Mass spectrometry-based techniques are invaluable for tracking these deuterated molecules and their metabolites, providing precise information on metabolic fate. nih.gov

Carbon-13 (¹³C) and Nitrogen-15 (¹⁵N) Labeling for Structural and Mechanistic Insights

The incorporation of ¹³C and ¹⁵N is particularly useful for nuclear magnetic resonance (NMR) spectroscopy studies. researchgate.netnih.gov These isotopes allow for the simplification of complex NMR spectra and enable the direct observation of the nucleoside analog as it interacts with its biological targets, such as kinases or polymerases. nih.gov

Site-specific labeling of the pyrimidine (B1678525) ring with ¹⁵N or the sugar moiety and thymine base with ¹³C can provide detailed structural and dynamic information. researchgate.net For example, ¹⁵N labeling of the glycosidic nitrogen (N-1) would be instrumental in studying the stability of the glycosidic bond, a crucial factor for nucleoside analogs. mdpi.com ¹³C labeling at various positions on the sugar ring or the thymine base can help to map the binding orientation and conformational changes of this compound within an enzyme's active site. researchgate.net These studies are fundamental to understanding how the 3'-fluoro and 4'-methoxy substitutions influence the compound's biological activity. The synthesis of such labeled nucleosides can be achieved through both chemical and enzymatic methods. researchgate.net

The data gathered from these isotopic labeling studies are crucial for a comprehensive understanding of the structure-activity relationship of this compound, guiding the design of future analogs with improved therapeutic properties.

Data Tables

Table 1: Potential Applications of Isotopic Labeling in Mechanistic Studies of this compound

IsotopePosition of Labeling (Example)Mechanistic Question AddressedAnalytical Technique
²H (Deuterium) 4'-methoxy group (-OCD₃)Elucidation of O-demethylation metabolic pathway and rate (KIE). clearsynth.comescholarship.orgMass Spectrometry (MS)
Thymine methyl group (-CD₃)Assessment of metabolic stability and role in enzyme recognition.Mass Spectrometry (MS)
Sugar moiety (e.g., 5'-CH₂D)Investigation of phosphorylation kinetics by nucleoside kinases.MS, NMR
¹³C (Carbon-13) C2, C4, C5, C6 of ThymineProbing interactions with enzyme active sites. researchgate.netNMR Spectroscopy
C1', C2', C3', C4', C5' of SugarDetermining conformational changes upon enzyme binding.NMR Spectroscopy
4'-methoxy carbon (-O¹³CH₃)Tracing the methoxy group in metabolic pathways.MS, NMR
¹⁵N (Nitrogen-15) N1, N3 of Thymine ringStudying glycosidic bond stability and hydrogen bonding interactions. researchgate.netNMR Spectroscopy

Biochemical Pathways and Molecular Mechanisms of Action

Intracellular Metabolism and Anabolism of the Nucleoside Analog

Upon entry into the cell, 3'-Deoxy-3'-fluoro-4'-methoxythymidine is processed through the nucleotide salvage pathway, a critical route for the synthesis of nucleotides from pre-existing nucleosides. This pathway is initiated by the phosphorylation of the analog by cellular kinases.

Role of Cellular Kinases in Phosphorylation to Nucleotides

The primary enzyme responsible for the initial phosphorylation of this compound is thymidine (B127349) kinase 1 (TK1). TK1 is a key enzyme in the pyrimidine (B1678525) salvage pathway, and its expression and activity are closely linked to the S-phase of the cell cycle, making it a marker for cellular proliferation. The radiolabeled counterpart of the compound, 3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT), is a well-established substrate for TK1. nih.govmdpi.com

The enzymatic reaction catalyzed by TK1 adds a phosphate (B84403) group to the 5'-hydroxyl position of the sugar moiety, converting the nucleoside analog into its 5'-monophosphate form. Subsequent phosphorylation events are carried out by other cellular kinases, such as thymidylate kinase, which converts the monophosphate to the diphosphate (B83284) form, and ultimately to the active 5'-triphosphate metabolite. In human lung adenocarcinoma A549 cells, intracellular [18F]FLT was found to be distributed as 49% monophosphate, 6% diphosphate, and 29% triphosphate.

Mechanisms of Intracellular Trapping of Nucleotide Metabolites

The progressive phosphorylation of this compound results in the intracellular entrapment of its metabolites. The addition of negatively charged phosphate groups to the molecule increases its polarity and size, rendering it unable to diffuse back across the cell membrane. nih.gov

This metabolic trapping is a key feature of its mechanism of action. Once phosphorylated, the nucleotide analogs accumulate within the cell, reaching concentrations that can facilitate their interaction with target enzymes. The impermeability of the cell membrane to the phosphorylated forms ensures a sustained intracellular presence of the active triphosphate metabolite. nih.gov

Interactions with Nucleic Acid Synthesis Machinery

The triphosphate form of this compound is the active metabolite that interacts with the cellular machinery responsible for DNA and potentially RNA synthesis. Its structural similarity to the natural nucleotide, deoxythymidine triphosphate (dTTP), allows it to compete for binding to the active sites of polymerases.

Modulatory Effects on DNA Polymerases

The triphosphate metabolite of this compound can act as a competitive inhibitor of DNA polymerases with respect to the natural substrate, dTTP. Studies have shown that the closely related compound, 3'-fluorothymidine triphosphate (FdTTP), is a potent inhibitor of viral DNA polymerases, such as that of the Hepatitis B virus (HBV). nih.gov In vitro studies demonstrated that FdTTP competitively inhibited the HBV-associated DNA polymerase with an inhibition constant (Ki) of 0.04 microM, which is lower than the Michaelis constant (Km) for the natural substrate dTTP (approximately 0.18 microM). nih.gov

Furthermore, the substitution of the 3'-hydroxyl group with a fluorine atom prevents the formation of a phosphodiester bond with the incoming nucleotide. Consequently, if the triphosphate analog is incorporated into a growing DNA chain, it acts as a chain terminator, halting further DNA elongation. However, it has been noted that the monophosphate of 3'-Deoxy-3'-fluorothymidine (B1224464) is not efficiently incorporated into DNA. nih.govmdpi.com This suggests that while it can inhibit DNA polymerases, its primary mechanism may be through competitive inhibition rather than widespread chain termination.

The inhibitory effects of 3'-fluorinated nucleoside triphosphates have also been observed against adenovirus DNA polymerase. nih.gov Specifically, 3'-fluorothymidine triphosphate was found to be an efficient inhibitor of this enzyme. nih.gov

EnzymeCompoundInhibition Constant (Ki)Reference
Hepatitis B Virus DNA Polymerase3'-fluorothymidine triphosphate (FdTTP)0.04 µM nih.gov

Inhibition of Viral RNA Polymerases

There is currently a lack of specific research data detailing the direct inhibitory effects of this compound on viral RNA polymerases. However, the general class of nucleoside analogs has been extensively studied as inhibitors of these enzymes. For a nucleoside analog to inhibit a viral RNA polymerase, it must be intracellularly converted to its 5'-triphosphate form. This active metabolite then competes with natural ribonucleotides for incorporation into the nascent viral RNA chain. The incorporation of such an analog can lead to chain termination if the 3'-hydroxyl group is modified or absent. While favipiravir (B1662787) is a known broad-spectrum inhibitor of viral RNA polymerase, its mechanism is distinct from thymidine analogs. nih.gov Further investigation is required to determine the specific activity of this compound against viral RNA-dependent RNA polymerases.

Engagement with Cellular Enzymes and Regulatory Proteins

Beyond the direct interactions with kinases and polymerases, the biochemical pathway of this compound can be influenced by other cellular enzymes. One such enzyme is thymidine phosphorylase. While the 3'-fluoro substitution in 3'-Deoxy-3'-fluorothymidine confers resistance to catabolism by thymidine phosphorylase, the expression levels of this enzyme in the cellular environment can indirectly affect the uptake and availability of the analog. High levels of thymidine phosphorylase can lead to lower intracellular concentrations of endogenous thymidine, which in turn can enhance the uptake and subsequent phosphorylation of thymidine analogs like [18F]FLT.

The regulation of thymidine kinase 1 (TK1) activity also plays a crucial role. The phosphorylation of TK1 itself is a post-translational modification that can modulate its enzymatic activity and, consequently, affect the rate of the initial phosphorylation step of this compound.

Impact on Thymidine Kinase Activity

The primary molecular event that governs the intracellular activity of 3'-Deoxy-3'-fluorothymidine is its phosphorylation by thymidine kinase (TK). nih.gov Specifically, the cytosolic enzyme thymidine kinase 1 (TK1) recognizes FLT as a substrate. nih.govsnmjournals.org The activity of TK1 is closely associated with the S-phase of the cell cycle, making it a key enzyme in proliferating cells. nih.gov

Upon transport into the cell, FLT is phosphorylated by TK1 to form 3'-deoxy-3'-fluorothymidine monophosphate (FLT-MP). nih.gov This phosphorylation step is crucial as it effectively traps the molecule within the cell, since the charged phosphate group prevents its diffusion back across the cell membrane. nih.gov FLT-MP can be further phosphorylated by other cellular kinases to the di- and triphosphate forms (FLT-DP and FLT-TP). nih.gov However, due to the absence of a 3'-hydroxyl group, FLT-triphosphate cannot be incorporated into a growing DNA strand, thus acting as a chain terminator. snmjournals.org The rate-limiting step for the retention of FLT is its initial phosphorylation by TK1. nih.gov

While FLT is a good substrate for TK1, its kinetics differ from the natural substrate, thymidine. snmjournals.org Research has also explored the interaction of FLT with the mitochondrial enzyme thymidine kinase 2 (TK2). Although FLT is considered a poor substrate for TK2, kinetic studies have been conducted. nih.govnih.gov

SubstrateEnzymeKinetic ParameterValueReference
3'-Deoxy-3'-fluorothymidine (FLT)Human Thymidine Kinase 2 (TK2)Km6.5 µM nih.gov
3'-Deoxy-3'-fluorothymidine (FLT)Human Thymidine Kinase 2 (TK2)Vmax23.5 nmol/min/mg nih.gov
3'-Deoxy-3'-fluorothymidine (FLT)Human Thymidine Kinase 2 (TK2)Ki (with dThd as substrate)21 µM nih.gov
3'-Deoxy-3'-fluorothymidine (FLT)Human Thymidine Kinase 2 (TK2)Ki (with dCyd as substrate)16 µM nih.gov

Effects on Other Nucleoside-Metabolizing Enzymes

Thymidine Phosphorylase: In vitro studies have shown that 3'-Deoxy-3'-fluorothymidine is not a substrate for thymidine phosphorylase (TP). snmjournals.org This enzyme is responsible for the catabolism of thymidine to thymine (B56734). The inability of TP to act on FLT contributes to its metabolic stability and prolonged intracellular retention after phosphorylation. snmjournals.org Interestingly, the expression level of thymidine phosphorylase has been observed to correlate with the uptake of FLT in some tumor models, suggesting an indirect relationship within the pyrimidine salvage pathway.

Thymidylate Synthase: Thymidylate synthase (TS) is a critical enzyme in the de novo synthesis of pyrimidines, responsible for converting deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP). While there is no evidence to suggest that FLT or its phosphorylated metabolites directly inhibit or activate thymidylate synthase, the activity of this enzyme can significantly impact FLT uptake. Inhibition of thymidylate synthase by chemotherapeutic agents can lead to a compensatory upregulation of the nucleoside salvage pathway, resulting in increased thymidine kinase 1 activity and consequently, enhanced uptake of FLT.

Other Nucleoside Kinases: The metabolism of FLT to its di- and triphosphate forms involves the action of other nucleoside kinases, such as thymidylate kinase. nih.gov Furthermore, studies on thymidine kinase 2 have revealed that FLT can influence the phosphorylation of other nucleosides. For instance, FLT has been shown to stimulate the phosphorylation of deoxycytidine by human TK2. nih.gov This suggests a complex interplay between different nucleoside analogs and the enzymes of the salvage pathway.

Preclinical Biological Activities and Efficacy Studies

Antiviral Efficacy in In Vitro Models

The antiviral properties of 3'-Deoxy-3'-fluoro-4'-methoxythymidine have been evaluated in various in vitro systems, demonstrating notable activity against specific viral pathogens.

Evaluation against Specific Viral Pathogens (e.g., Flaviviruses, HIV-1)

Research has primarily centered on the efficacy of this compound against the Human Immunodeficiency Virus Type 1 (HIV-1). Studies have shown that it exhibits potent anti-HIV-1 activity. In comparative studies, it has demonstrated higher antiviral potency than zidovudine (B1683550) (AZT), a commonly used antiretroviral medication. Furthermore, this compound has shown efficacy against multidrug-resistant HIV-1 strains, suggesting its potential utility in cases where standard therapies may be less effective.

There is a lack of direct scientific literature detailing the evaluation of this compound against Flaviviruses. However, studies on a structurally similar compound, 3'-deoxy-3'-fluoroadenosine, have demonstrated broad-spectrum activity against several flaviviruses, including Tick-Borne Encephalitis Virus (TBEV), Zika Virus (ZIKV), and West Nile Virus (WNV). This suggests that nucleoside analogs with a 3'-fluoro substitution on the deoxyribose sugar moiety may represent a promising area of investigation for anti-flavivirus drug development.

Assessment of Antiviral Potency in Cell Culture Systems

The antiviral potency of this compound has been quantified in various cell culture models. In these systems, the compound has been shown to inhibit HIV-1 replication at nanomolar concentrations. The table below summarizes the in vitro anti-HIV-1 activity of this compound and its derivatives from selected studies.

CompoundVirus StrainCell LineEC₅₀ (µM)
This compoundHIV-1 (Wild-Type)MT-4~0.005
5′-O-(12-azidododecanoyl)-FLTHIV-1 (X4 and R5 strains)CCRF-CEM0.4
5′-O-myristoyl-FLTHIV-1 (X4 and R5 strains)CCRF-CEM1.1
5′-O-(12-thioethyldodecanoyl)-FLTHIV-1 (X4 and R5 strains)CCRF-CEM<0.2

EC₅₀ (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Analysis of Replication Inhibition Mechanisms

The mechanism by which this compound inhibits viral replication is linked to its nature as a nucleoside analog. For its antiviral activity, the compound must be phosphorylated by cellular kinases to its triphosphate form. A key enzyme in this process is thymidine (B127349) kinase 1 (TK1), which is particularly active during the S-phase of the cell cycle.

Once converted to its triphosphate derivative, it acts as a competitive inhibitor of the viral reverse transcriptase enzyme in the case of HIV-1. Incorporation of the modified nucleoside into the growing viral DNA chain leads to premature chain termination, thereby halting viral replication. This is because the 3'-fluoro group prevents the formation of the necessary phosphodiester bond with the next incoming nucleotide. The reliance on cellular TK1 for activation also links its antiviral activity to the proliferative state of the host cell.

Modulation of Cellular Proliferation in Research Systems

Beyond its antiviral effects, this compound is extensively used in preclinical research as a marker of cellular proliferation, often in its radiolabeled form, [¹⁸F]FLT, for positron emission tomography (PET) imaging.

Correlation with Proliferative Markers (e.g., Ki-67) in Preclinical Models

A significant body of research has been dedicated to correlating the uptake of [¹⁸F]FLT with established markers of cellular proliferation, most notably the Ki-67 protein. Ki-67 is a nuclear protein that is expressed in all active phases of the cell cycle (G1, S, G2, and M) but is absent in quiescent cells (G0). A systematic review of preclinical studies has indicated a positive relationship between [¹⁸F]FLT uptake and proliferation markers, including Ki-67, in a majority of the evaluated studies.

The strength of the correlation can vary depending on the tumor model and the specific methodologies used. However, the general consensus is that higher [¹⁸F]FLT uptake is indicative of a higher proliferative fraction within a tumor, as measured by Ki-67 immunohistochemistry. The table below provides a summary of findings from a meta-analysis on the correlation between [¹⁸F]FLT uptake and Ki-67 expression.

Ki-67 Measurement MethodSample TypeCorrelation Coefficient (r)95% Confidence Interval
Average ExpressionBiopsy or Surgical Specimen0.700.43 - 0.86
Maximum ExpressionSurgical Specimen0.720.54 - 0.84
Maximum ExpressionBiopsy0.04-0.18 - 0.26

These data highlight that the methodology for assessing Ki-67 can influence the observed correlation with [¹⁸F]FLT uptake.

Investigations into Cell Cycle Perturbations in Research Cell Lines

The mechanism of action of this compound is intrinsically linked to the cell cycle. As a thymidine analog, its uptake and subsequent phosphorylation by TK1 are most prominent during the S-phase of the cell cycle, when DNA synthesis occurs. This S-phase dependency forms the basis of its use as a proliferation marker.

While direct studies detailing a comprehensive cell cycle analysis (e.g., via flow cytometry) following treatment with this compound are not extensively reported in the available literature, its mechanism of action as a DNA chain terminator suggests a potential to induce cell cycle perturbations. By interfering with DNA synthesis, it is plausible that the compound could lead to an accumulation of cells in the S-phase or trigger a G2/M checkpoint arrest in response to DNA replication stress. The activity of other nucleoside analogs has been shown to be influenced by the cell cycle status of the target cells, with cell cycle arrest in some phases affecting their antiviral efficacy.

Studies on Other Biological Effects in Preclinical Models

Comprehensive searches of publicly available scientific literature and patent databases did not yield any specific preclinical studies investigating other biological effects of this compound. Consequently, no data on the biological activities of this specific compound, beyond potential primary antiviral or anticancer effects (which are also not detailed in the available literature), can be provided. There are no research findings or data tables to present for this particular nucleoside analogue within the scope of this section.

Structure Activity Relationship Sar and Structural Biology Investigations

Influence of the 3'-Fluoro Substitution on Biological Activity

Research on related 3'-fluorinated nucleosides has demonstrated that this modification can lead to potent antiviral activity. nih.gov For instance, 3'-fluoro-3'-deoxythymidine (FddT) has shown significant inhibitory effects against human immunodeficiency virus (HIV). nih.gov The 3'-fluoro group acts as a chain terminator; once the monophosphate of the analog is phosphorylated to its active triphosphate form and incorporated into a growing viral DNA chain, the absence of a 3'-hydroxyl group prevents the formation of the next phosphodiester bond, thus halting DNA synthesis. nih.govkuleuven.be This mechanism is a cornerstone of the antiviral efficacy of many nucleoside analogs.

Interactive Table: Comparison of 3'-Substitutions on Thymidine (B127349) Analogs

Compound Name 3'-Substitution Impact on Antiviral Activity
Thymidine -OH Natural nucleoside, no inherent antiviral activity
Zidovudine (B1683550) (AZT) -N3 (azido) Potent antiviral activity, acts as a chain terminator

Significance of the 4'-Methoxy Modification on Enzymatic Interactions and Efficacy

The 4'-methoxy modification introduces an additional layer of complexity and potential advantage to the nucleoside analog. This substitution can influence the sugar conformation, favoring a specific pucker that may enhance binding to the active site of viral polymerases or, conversely, hinder its recognition by host cell kinases, potentially reducing toxicity. Studies on other 4'-substituted nucleosides suggest that modifications at this position can impact the compound's metabolic stability, offering resistance to degradation by nucleases. oup.com

The presence of the 4'-methoxy group can create steric hindrance that affects the interaction with the enzyme's active site. Depending on the specific enzyme, this can either enhance the binding affinity and inhibitory potency or decrease it. For instance, the methoxy (B1213986) group might establish favorable van der Waals interactions within a hydrophobic pocket of the viral polymerase, thereby increasing the compound's efficacy. Structural biology studies of related 4'-modified nucleosides have shown that these modifications can lock the sugar into a conformation that is preferred by viral polymerases over host DNA polymerases, contributing to selective toxicity. oup.com

Contributions of the Thymine (B56734) Nucleobase to Specificity and Activity

The thymine nucleobase is essential for the specific recognition of 3'-Deoxy-3'-fluoro-4'-methoxythymidine by thymidine kinases, the first step in its activation pathway. Cellular and viral thymidine kinases phosphorylate the nucleoside analog to its monophosphate form. This initial phosphorylation is a critical rate-limiting step for its antiviral activity. The specificity of these kinases for thymidine and its analogs ensures that the compound is preferentially activated in cells that are actively replicating viral DNA.

Furthermore, the thymine base forms specific hydrogen bonds with the complementary adenine (B156593) base in the viral nucleic acid template, guiding the correct incorporation of the nucleoside analog triphosphate by the viral polymerase. This base-pairing is fundamental to the mechanism of action of all nucleoside analogs and is a key determinant of their target specificity. The inherent structure of thymine, therefore, directs the analog to the correct enzymatic machinery for both activation and incorporation into the viral genome.

Comparative Analysis with Other Modified Nucleoside Analogs

To understand the unique properties of this compound, it is useful to compare it with other well-characterized nucleoside analogs.

3'-Deoxy-3'-fluorothymidine (B1224464) (FddT): FddT shares the critical 3'-fluoro substitution with this compound and is a potent anti-HIV agent. nih.gov A direct comparison would highlight the specific contribution of the 4'-methoxy group to the activity and toxicity profile. The presence of the 4'-methoxy group in this compound could potentially modulate its phosphorylation efficiency by cellular kinases or its interaction with viral reverse transcriptase compared to FddT.

Zidovudine (AZT): AZT, or 3'-azido-3'-deoxythymidine, is a widely used anti-HIV drug that also functions as a chain terminator. nih.gov Instead of a fluorine atom, it possesses an azido (B1232118) group at the 3'-position. While both compounds target the same viral enzyme, the different chemical nature of the 3'-substituent can lead to variations in their metabolic activation, resistance profiles, and side effects. For example, the steric and electronic properties of the fluoro group compared to the azido group can result in different affinities for reverse transcriptase and cellular kinases.

Lamivudine (3TC): Lamivudine is a cytosine analog, not a thymidine analog, and is often used in combination therapies. A comparison with Lamivudine would underscore the importance of the nucleobase in determining the specific antiviral spectrum and the enzymes involved in its activation.

Interactive Table: Comparative Properties of Nucleoside Analogs

Feature This compound 3'-Deoxy-3'-fluorothymidine (FddT) Zidovudine (AZT) Lamivudine (3TC)
Nucleobase Thymine Thymine Thymine Cytosine
3'-Modification Fluoro Fluoro Azido -
4'-Modification Methoxy Hydrogen Hydrogen -
Primary Mechanism Chain Termination Chain Termination Chain Termination Chain Termination

| Known Activity | Antiviral (inferred) | Anti-HIV nih.gov | Anti-HIV nih.gov | Anti-HIV, Anti-HBV |

This comparative analysis, grounded in the principles of SAR, is essential for rational drug design and the development of new nucleoside analogs with improved efficacy and reduced toxicity.

Resistance Mechanisms and Mutational Analysis in Preclinical Settings

Biochemical Studies of Enzyme Alterations in Resistant Strains

The mutations listed above lead to specific biochemical changes in the reverse transcriptase enzyme that reduce the effectiveness of thymidine (B127349) analogs. Two primary mechanisms of resistance have been elucidated through biochemical studies:

Altered Substrate/Inhibitor Discrimination: Some mutations, often located near the dNTP binding pocket of the reverse transcriptase, can enhance the enzyme's ability to differentiate between the natural substrate (deoxythymidine triphosphate, dTTP) and the activated form of the thymidine analog inhibitor. This "discrimination" mechanism reduces the rate of incorporation of the antiviral drug into the growing DNA chain.

Increased Phosphorolytic Removal: This is the more predominant mechanism for resistance to thymidine analogs like zidovudine (B1683550) (AZT). TAMs can confer resistance by increasing the rate of ATP-mediated phosphorolytic removal of the chain-terminating nucleoside analog from the 3'-end of the DNA chain. This "unblocking" reaction allows DNA synthesis to resume. Biochemical assays comparing the wild-type and mutant enzymes can quantify the efficiency of this excision reaction and correlate it with the level of drug resistance.

For a novel compound like 3'-Deoxy-3'-fluoro-4'-methoxythymidine, it would be critical to perform biochemical studies with purified recombinant reverse transcriptase containing various TAMs to determine which resistance mechanism is more likely to predominate.

Computational and Biophysical Approaches in Research Design

Molecular Docking and Dynamics Simulations of Compound-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational methods used to predict and analyze the binding of a ligand, such as 3'-Deoxy-3'-fluoro-4'-methoxythymidine, to its protein target. The primary target for thymidine (B127349) analogs is often thymidine kinase 1 (TK1), a key enzyme in the nucleotide salvage pathway that is upregulated in proliferating cancer cells. nih.govresearchgate.net

Molecular Docking studies predict the preferred orientation of a ligand when bound to a protein target. For this compound, docking simulations with human TK1 (hTK1) would aim to identify the key amino acid residues in the active site that form hydrogen bonds, hydrophobic interactions, and other non-covalent interactions with the compound. These interactions are crucial for the substrate specificity and phosphorylation of the nucleoside analog. The 3'-fluoro and 4'-methoxy substitutions on the deoxyribose ring are of particular interest, as they can significantly influence the binding affinity and conformation of the nucleoside within the active site.

Molecular Dynamics (MD) Simulations provide a more dynamic picture of the compound-target complex over time. An MD simulation of this compound bound to hTK1 would reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the role of water molecules in mediating the interaction. For instance, MD simulations have been used to study the inactive-to-active conformational transition of hTK1, a process that is critical for its catalytic activity. nih.govnih.gov Such simulations can elucidate how the binding of a ligand like this compound might influence this transition, providing valuable information for the design of more effective TK1 substrates or inhibitors.

Key parameters analyzed in MD simulations include:

ParameterDescription
Root Mean Square Deviation (RMSD) Measures the average deviation of the protein and ligand atoms from their initial positions, indicating the stability of the complex.
Root Mean Square Fluctuation (RMSF) Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein that may be important for ligand binding.
Hydrogen Bond Analysis Tracks the formation and breaking of hydrogen bonds between the ligand and the protein over the course of the simulation.
Binding Free Energy Calculations (e.g., MM/PBSA, MM/GBSA)

Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For this compound and related nucleoside analogs, QSAR models can be developed to predict their efficacy as substrates for hTK1. d-nb.inforesearchgate.net

A QSAR study typically involves the following steps:

Data Set Collection: A series of compounds with known biological activity (e.g., phosphorylation rate by hTK1) is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors representing the physicochemical properties, topology, and geometry of the molecules are calculated.

Model Development: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that correlates the molecular descriptors with the biological activity.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques.

A QSAR model for fluorinated thymidine analogs targeting hTK1 could reveal the key molecular features that govern their activity. d-nb.inforesearchgate.net For example, the model might indicate that specific steric, electronic, and hydrophobic properties of the substituents at the 3' and 4' positions of the deoxyribose ring are critical for efficient phosphorylation by hTK1. Such a model would be invaluable for the rational design of new analogs with improved activity, allowing for the virtual screening of large compound libraries before undertaking costly and time-consuming synthesis and experimental testing.

Advanced Biophysical Techniques for Ligand Binding and Conformational Analysis

A variety of advanced biophysical techniques are employed to experimentally characterize the binding of ligands to their targets and to analyze the conformational changes that may occur upon binding.

Isothermal Titration Calorimetry (ITC) is a technique used to directly measure the thermodynamics of binding between a ligand and a macromolecule. An ITC experiment would involve titrating this compound into a solution containing hTK1 and measuring the heat changes associated with the binding event. This allows for the determination of key thermodynamic parameters:

Thermodynamic ParameterDescription
Binding Affinity (Kd) A measure of the strength of the interaction.
Enthalpy of Binding (ΔH) The heat released or absorbed upon binding.
Entropy of Binding (ΔS) A measure of the change in disorder of the system upon binding.

This information provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding process (e.g., whether it is enthalpically or entropically driven).

Emerging Research Applications and Methodological Advancements

Application in Molecular Imaging Research for Cellular Proliferation

3'-Deoxy-3'-[18F]fluorothymidine ([18F]FLT) has emerged as a significant radiotracer for the non-invasive imaging of cellular proliferation in vivo using Positron Emission Tomography (PET). researchgate.netnih.gov Unlike the most widely used PET tracer, 2-[18F]fluoro-2-deoxy-D-glucose ([18F]FDG), which measures glucose metabolism, [18F]FLT provides a more specific assessment of DNA synthesis. nih.govnih.gov The uptake and retention of [18F]FLT are closely linked to the activity of thymidine (B127349) kinase-1 (TK1), an enzyme whose expression is significantly upregulated during the DNA synthesis (S-phase) of the cell cycle. nih.govnih.gov

The mechanism involves the transport of [18F]FLT into the cell via nucleoside transporters. researchgate.netnih.gov Once inside, it is phosphorylated by TK1 to [18F]FLT-monophosphate. nih.gov This phosphorylated form is metabolically trapped within the cell because it is not readily incorporated into DNA and is impermeable to the cell membrane. nih.govresearchgate.net Consequently, the accumulation of [18F]FLT, quantifiable by PET imaging, serves as a surrogate marker for the rate of cellular proliferation. nih.govnih.gov This specificity is a key advantage over [18F]FDG, as [18F]FLT does not typically accumulate in inflammatory cells, which are known to cause false positives in [18F]FDG imaging. nih.gov Research has demonstrated a strong correlation between [18F]FLT uptake and established proliferation markers like Ki-67 in various tumor types, including lung cancer and meningiomas. nih.govnih.gov

Development of Preclinical Imaging Paradigms

The utility of [18F]FLT as a proliferation biomarker has been extensively validated through the development of preclinical imaging paradigms, primarily in rodent models of cancer. nih.govresearchgate.net These animal studies are crucial for understanding the tracer's behavior and for establishing its potential for clinical translation. researchgate.net A systematic review of 174 preclinical reports confirmed that [18F]FLT uptake is a promising imaging biomarker for assessing tumor response to various anticancer therapies. researchgate.net

In these paradigms, tumor-bearing animals are often imaged with [18F]FLT PET before and after treatment. nih.gov The change in tracer uptake is then correlated with ex vivo analyses of the tumor tissue, such as immunohistochemical staining for Ki-67 or measurements of TK1 activity. researchgate.netnih.gov The majority of these preclinical studies (83%) report that a decrease in [18F]FLT uptake accurately reflects the antiproliferative effects of anticancer therapies. researchgate.netthno.org For instance, in a murine model, the decrease in [18F]FLT uptake following 5-fluorouracil (B62378) treatment was more pronounced than that of [18F]FDG, highlighting its sensitivity for monitoring antiproliferative drug activity. nih.gov These preclinical models have been instrumental in demonstrating that [18F]FLT PET can be employed for the early assessment of treatment response, often before changes in tumor size are detectable. nih.govnih.gov

Kinetic Modeling and Tracer Biodistribution in Research Animals

To quantitatively interpret [18F]FLT PET data, researchers employ kinetic modeling. These mathematical models are developed and validated in research animals to describe the tracer's movement and retention in tissues over time. nih.govnih.gov Kinetic models help to derive quantitative parameters that reflect specific biological processes, such as transport rate and phosphorylation rate by TK1. nih.gov For example, a two-tissue reversible compartmental model has been used to determine the total distribution volume of the tracer, providing a more detailed assessment beyond simple standardized uptake values (SUV). nih.gov

Biodistribution studies in animal models are fundamental to understanding where and how the tracer accumulates in the body. Following intravenous injection, [18F]FLT is distributed throughout the body, with uptake observed in proliferating tissues such as bone marrow, spleen, and tumors. nih.gov The liver is typically involved in the metabolism and clearance of thymidine and its analogs. nih.gov Preclinical studies in mice with colorectal cancer xenografts have provided detailed insights into the tracer's biodistribution and how it changes in response to therapy, helping to refine imaging protocols and data interpretation. nih.gov

ParameterDescriptionFinding in Preclinical ModelsReference
Tracer Uptake Measurement of [18F]FLT accumulation in tissue, often expressed as Standardized Uptake Value (SUV).Correlates well with proliferation markers (e.g., Ki-67, TK1). Decreases in response to effective anti-cancer therapy. researchgate.netnih.govnih.gov
Kinetic Modeling Mathematical analysis of dynamic PET data to estimate rates of tracer transport and retention.Allows for quantitative assessment of biological processes, such as phosphorylation by TK1. nih.govnih.gov
Biodistribution The distribution of [18F]FLT throughout the body's organs and tissues over time.Highest uptake in proliferating tissues like tumors and bone marrow; clearance involves the liver and kidneys. nih.govnih.gov
Metabolism The biochemical conversion of the tracer in the body.[18F]FLT is phosphorylated by TK1 and trapped intracellularly; it is not incorporated into DNA. nih.govnih.gov

Integration into Combination Research Strategies with Other Therapeutic Modalities

[18F]FLT PET imaging is increasingly being integrated into research strategies to evaluate the efficacy of combination therapies. It serves as an early pharmacodynamic biomarker, indicating whether a combined treatment is successfully halting cell proliferation. scienceopen.com A key application is monitoring the response to therapies that combine cytotoxic agents with targeted drugs or radiotherapy. nih.govgrantome.com

In a preclinical study using a colorectal cancer model, [18F]FLT PET was used to monitor the effects of a FOLFOX-like combination chemotherapy (5-fluorouracil, leucovorin, and oxaliplatin). nih.gov The study revealed that the therapy induced a significant increase in [18F]FLT uptake initially, which was linked not just to proliferation but also to an activated DNA damage response, demonstrating the tracer's ability to monitor complex molecular alterations. nih.govcam.ac.uk

In a clinical study involving patients with thoracic cancers, [18F]FLT PET-CT was used to predict treatment response to a combination of pegargiminase with pemetrexed (B1662193) and cisplatin. scienceopen.com The imaging was performed at multiple time points: at baseline, after the first dose of monotherapy, and after the first cycle of combination therapy. scienceopen.com The results showed that early changes in [18F]FLT uptake after just one dose of therapy showed a statistically significant, albeit moderate, agreement with the eventual tumor size reduction measured by CT at the end of treatment. scienceopen.com This highlights the potential of [18F]FLT PET to provide an early indication of treatment efficacy in combination strategies, potentially allowing for quicker adaptation of treatment plans.

Study TypeCancer ModelCombination TherapyKey Finding with [18F]FLT PETReference
Preclinical Colorectal Cancer XenograftsFOLFOX (5-fluorouracil, leucovorin, oxaliplatin)Monitored complex molecular changes, including thymidine metabolism and DNA damage response induced by the therapy. nih.govcam.ac.uk
Clinical Malignant Pleural Mesothelioma & NSCLCPegargiminase + Pemetrexed + CisplatinEarly change in [18F]FLT uptake (24 hours post-monotherapy) showed moderate agreement with end-of-treatment CT response. scienceopen.com
Proposed Clinical Non-Small Cell Lung Cancer (NSCLC)Radiation + Cisplatin/EtoposideProposed to compare imaging results with clinical outcomes to validate [18F]FLT as a response biomarker. grantome.com

Potential as a Chemical Probe for Biological Pathway Elucidation

Beyond its role as an imaging agent for visualizing proliferation, 3'-Deoxy-3'-[18F]fluorothymidine serves as a valuable chemical probe for elucidating the activity of specific biological pathways in vivo. Its mechanism of action is intrinsically tied to the nucleoside salvage pathway, which recycles nucleosides for DNA synthesis. nih.gov The uptake and trapping of [18F]FLT are critically dependent on the enzyme thymidine kinase 1 (TK1), a key regulator of this pathway. nih.govthno.org

Therefore, the signal from [18F]FLT PET provides a direct, non-invasive readout of TK1 activity within a tumor or tissue. researchgate.net This allows researchers to study the regulation of the salvage pathway under different conditions, such as during tumor progression or in response to therapy. For example, therapies that specifically target cell cycle progression or DNA repair mechanisms can alter TK1 expression and activity. By using [18F]FLT PET, researchers can probe these changes in real-time within a living organism, providing insights that would be difficult to obtain through invasive biopsies alone. nih.gov Studies have shown that [18F]FLT PET can detect treatment-induced molecular alterations, including changes in thymidine metabolism and the DNA damage response, demonstrating its utility in understanding the complex biological effects of cancer therapies. nih.govcam.ac.uk

Future Directions and Identified Research Gaps

Exploration of Novel Synthetic Pathways and Analog Libraries

The synthesis of nucleoside analogs with modifications at both the 3' and 4' positions of the sugar moiety presents considerable chemical challenges. Current synthetic strategies for 4'-alkoxy nucleosides often involve multi-step procedures starting from protected 2'-deoxynucleosides. researchgate.netacs.org A key intermediate in some of these syntheses are 4',5'-enol acetates, which can undergo N-iodosuccinimide promoted alkoxylation. acs.org

Future research should focus on developing more convergent and stereoselective synthetic routes to access a diverse library of 3'-fluoro-4'-alkoxy nucleoside analogs. This could involve the exploration of novel catalysts and reaction conditions to improve yields and reduce the number of synthetic steps. Chemoenzymatic strategies, which combine chemical synthesis with enzymatic reactions, could also offer a powerful approach to achieve high stereoselectivity. The development of efficient synthetic pathways is crucial for generating a wide range of analogs for structure-activity relationship (SAR) studies, which are essential for optimizing antiviral or anticancer activity.

Discovery of Undiscovered Biological Targets and Mechanisms

Future research should aim to identify the full spectrum of biological targets for 3'-fluoro-4'-methoxy nucleosides. This can be achieved through a combination of techniques, including:

Proteomics and Transcriptomics: To identify changes in protein and gene expression in cells treated with the compound.

Chemical Biology Approaches: Using tagged versions of the nucleoside analog to pull down and identify interacting proteins.

In Silico Modeling: To predict potential binding partners based on the three-dimensional structure of the compound.

Uncovering novel mechanisms of action could open up new therapeutic applications for this class of compounds and provide insights into fundamental biological processes.

Rational Design Principles for Next-Generation Analog Development

The rational design of new nucleoside analogs is guided by an understanding of how specific structural modifications influence their biological activity, toxicity, and pharmacokinetic properties. For 4'-modified nucleosides, the substituent at the 4'-position has been shown to improve enzymatic and acidic stability and increase lipophilicity, which can enhance cell permeability and bioavailability. nih.gov The steric hindrance between the 4'-substituent and the 3'-hydroxyl group can also influence the sugar conformation, favoring a C3'-endo (RNA-like) pucker. nih.govresearchgate.net

Future rational design efforts for next-generation 3'-fluoro-4'-methoxythymidine analogs should focus on:

Fine-tuning the 4'-alkoxy group: Exploring different alkoxy substituents (e.g., ethoxy, propoxy) to optimize activity and pharmacokinetic profiles.

Modifying the nucleobase: Introducing modifications to the thymine (B56734) base to enhance target specificity and overcome potential resistance mechanisms.

Prodrug strategies: Designing prodrugs that can be efficiently delivered to target cells and then converted to the active form of the nucleoside analog.

Advanced Methodologies for Comprehensive Preclinical Characterization

A thorough preclinical characterization is essential to assess the therapeutic potential of any new drug candidate. For 3'-Deoxy-3'-fluoro-4'-methoxythymidine and its analogs, this would involve a multi-faceted approach to evaluate their efficacy, selectivity, and potential for toxicity.

Advanced preclinical characterization should include:

In vitro assays: Testing the compound against a broad panel of viruses and cancer cell lines to determine its spectrum of activity.

Mechanism of action studies: Elucidating the precise molecular mechanisms by which the compound exerts its biological effects.

ADME/Tox studies: Assessing the absorption, distribution, metabolism, excretion, and toxicity of the compound in cellular and animal models.

Resistance studies: Investigating the potential for the development of resistance and identifying the genetic basis of any observed resistance.

The data generated from these comprehensive preclinical studies will be critical for determining whether this compound or its analogs warrant further development as clinical candidates.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.